4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C10H8N2O6 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Partitioning Studies
- Abraham Model Correlations : Research on the solubility and partition coefficients of various compounds, including 4-nitrobenzoic acid derivatives, in 2-methoxyethanol is valuable for understanding their behavior in different solvents. This research contributes to pharmaceutical and chemical engineering fields by predicting solute transfer behaviors (Hart et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Methoxy Derivatives : Studies on the synthesis of methoxy derivatives of nitrobenzoic acids are important in the field of organic chemistry, contributing to the development of new compounds and materials (Sukhomlinov & Maksimets, 1965).
- Cyclization Reactions : Investigations into the cyclization of methoxy-nitrophenoxy alkanoic acids provide insights into new pathways for synthesizing novel organic compounds, relevant for material science and pharmaceutical applications (Kowalewska & Kwiecień, 2008).
Biological and Agricultural Applications
- Chlorosis in Plants : Research on compounds related to methoxy-nitrobenzoic acids and their impact on plant chlorosis contributes to agricultural science, enhancing our understanding of plant growth and health (Dimmock, 1967).
Analytical Chemistry Applications
- Determination of Sulfhydryl Groups : The use of nitrobenzoic acid derivatives in determining sulfhydryl groups in biological materials is significant in biochemistry and clinical diagnostics (Ellman, 1959).
Photophysical Studies
- Photochemical Decomposition : Studies on photochemical reactions of nitrobenzoic acid derivatives, including their interaction with light and other substances, contribute to the field of photophysics and material sciences (Franzke & Wokaun, 1992).
Properties
IUPAC Name |
4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDDUBWBAQDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.